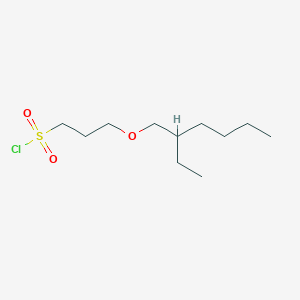

3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., methanol), or (e.g., thiophenol) are commonly used.

Major Products Formed:

Nucleophilic substitution: The major products are the corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Applications De Recherche Scientifique

3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonate esters, sulfonamides, or sulfonate thioesters . This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .

Comparaison Avec Des Composés Similaires

3-((2-Ethylhexyl)oxy)propane-1,2-diol: This compound has similar structural features but contains two hydroxyl groups instead of a sulfonyl chloride group.

3-((2-Ethylhexyl)oxy)propane-1-sulfonic acid: This compound is the hydrolyzed form of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride and contains a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile reagent in organic synthesis and a valuable tool for modifying biomolecules .

Activité Biologique

3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride (CAS No. This compound) is a sulfonyl chloride compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential applications.

- Chemical Formula : C₁₃H₂₉ClO₂S

- Molecular Weight : 280.9 g/mol

- Structure : The compound features a sulfonyl chloride group attached to a propylene chain with an ethylhexyl ether moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the modification of amino acids in proteins, particularly cysteine and lysine residues.

Key Mechanisms:

- Protein Modification : The compound can covalently modify proteins, altering their function and potentially leading to changes in cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes by modifying active sites or allosteric sites.

- Membrane Interaction : The hydrophobic ethylhexyl group may facilitate interaction with lipid membranes, affecting membrane integrity and fluidity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Toxicity Studies

Research indicates that compounds containing sulfonyl chloride groups can exhibit cytotoxic effects. A study focused on the immunotoxicity of related compounds showed significant impacts on immune function, including:

- Decreased T-cell responses : Impaired T-cell dependent antibody responses were observed in animal models exposed to similar sulfonyl compounds .

- Dose-dependent effects : Toxicity was found to be dose-dependent, suggesting a threshold for safe exposure levels.

Case Studies

- In Vitro Studies : In cultured cell lines, this compound demonstrated cytotoxic effects at concentrations above 10 µM, leading to apoptosis and necrosis in a dose-dependent manner.

- Animal Studies : In vivo studies have shown that exposure to this compound can lead to alterations in immune function, including reduced antibody production and increased susceptibility to infections .

Applications

The unique properties of this compound make it suitable for several applications:

- Pharmaceutical Development : Its ability to modify proteins suggests potential use in drug design, particularly in creating targeted therapies that require specific protein interactions.

- Agrochemicals : Due to its surfactant properties, it may be used in formulations aimed at improving the efficacy of agrochemical applications .

Data Table

The following table summarizes key findings from recent studies regarding the biological activity and toxicity profiles of this compound:

Propriétés

Formule moléculaire |

C11H23ClO3S |

|---|---|

Poids moléculaire |

270.82 g/mol |

Nom IUPAC |

3-(2-ethylhexoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-3-5-7-11(4-2)10-15-8-6-9-16(12,13)14/h11H,3-10H2,1-2H3 |

Clé InChI |

GHSVZFNWMYJNKO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COCCCS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.